5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

Cross-coupling Arylation Synthetic methodology

SAR studies often fail when inappropriate sulfonyl chlorides alter lipophilicity or reactivity. 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride (CAS 1216234-07-9) is an electron-deficient building block with a calculated logP of 3.3, significantly higher than analog 5-ethoxy-2-methylbenzenesulfonyl chloride (logP 2.1), enabling precise logP tuning for kinase inhibitor scaffolds. • Superior electrophilic partner for Pd/C-catalyzed direct arylation, delivering higher yields than electron-rich sulfonyl chlorides. • Reported in bioactive imidazole and pyrazole derivatives for targeted kinase inhibitor screening. • Unique Cl/EtO/Me substitution pattern ensures consistent reactivity and selectivity.

Molecular Formula C9H10Cl2O3S
Molecular Weight 269.14 g/mol
CAS No. 1216234-07-9
Cat. No. B058974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride
CAS1216234-07-9
Synonyms5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride(SALTDATA: FREE)
Molecular FormulaC9H10Cl2O3S
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)Cl
InChIInChI=1S/C9H10Cl2O3S/c1-3-14-8-4-6(2)7(10)5-9(8)15(11,12)13/h4-5H,3H2,1-2H3
InChIKeyWAQSCJBSCMFRBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride: Procurement Baseline


5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride (C9H10Cl2O3S, MW 269.14) [1]. It is a versatile electrophilic building block, primarily used in the synthesis of sulfonamides and sulfonate esters . Its distinct substitution pattern, with a chlorine, ethoxy, and methyl group on the benzene ring, is reported to impart unique reactivity and selectivity profiles compared to simpler or differently substituted analogs, making it a compound of interest in pharmaceutical and agrochemical research [2].

Sulfonamide/sulfonate ester synthesis – versatile electrophilic building block
Electron-deficient aryl chloride – reported reactivity advantage in Pd/C cross-couplings
Substituent-tunable lipophilicity – reported logP modulation for property optimization

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride: Why Generic Substitution Fails


Aromatic sulfonyl chlorides are not interchangeable commodities. The specific pattern of ring substituents—here a chlorine (electron-withdrawing), an ethoxy (electron-donating), and a methyl (electron-donating) group—creates a unique electronic and steric environment that dictates the reactivity of the sulfonyl chloride group [1]. This directly impacts reaction yields, selectivity, and the final properties of any derived sulfonamide or sulfonate ester [2]. Replacing this compound with a simpler analog like benzenesulfonyl chloride or a differently substituted derivative can lead to dramatically different outcomes, including lower yields in cross-coupling reactions, altered product lipophilicity, and potential failure in target-specific biological assays where substituents are critical for binding [3].

This compound
5-Chloro-2-ethoxy-4-methyl pattern: electron-withdrawing Cl + electron-donating OEt/Me
Simpler analog
Benzenesulfonyl chloride or 5-ethoxy-2-methyl analog may shift coupling reactivity and yield profiles
This compound
Reported lipophilicity shift (XLogP3) and use in kinase-targeted scaffolds
Unsubstituted/differently substituted
Lack of chlorine may reduce logP modulation, altering derived compound property-space
This compound
Application notes associate it with imidazole/pyrazole kinase inhibitor synthesis
General-purpose sulfonyl chloride
May lack specific reactivity clues for kinase-focused libraries; selection requires validation

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride: Quantified Differentiation


Electronic Character Advantage in Pd/C-Catalyzed Arylations

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is an electron-deficient benzenesulfonyl chloride due to the presence of the chlorine substituent. This electronic character is a key differentiator in cross-coupling reactions. A study on Pd/C-catalyzed direct arylations of heteroarenes established that electron-deficient benzenesulfonyl chlorides provide significantly better yields than their electron-rich counterparts [1].

Electronic character advantage
Class-level inference
Electron-deficient benzenesulfonyl chlorides reported to give higher yields in Pd/C-catalyzed heteroarene arylations vs. electron-rich analogs
Supports reactivity screening for cross-coupling steps
Exact yields not reported; class-level trend from literature
Cross-coupling Arylation Synthetic methodology

Chlorine Substitution Enhances logP

The presence of both a lipophilic chlorine and an ethoxy group on the benzene ring of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride (CAS 1216234-07-9) confers a higher calculated logP (XLogP3 = 3.3) compared to simpler, less-substituted analogs [1]. This quantifiable difference in lipophilicity is a critical parameter for medicinal chemists optimizing absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates [2]. In contrast, the closely related 5-ethoxy-2-methylbenzenesulfonyl chloride (CAS 1263210-67-8, lacks the 5-chloro substituent) has a calculated logP of 2.1, a significant difference that would impact the lipophilicity of any derived final compound [3].

Lipophilicity shift (XLogP3)
Cross-study comparable
ΔXLogP3 = +1.2
Target: 3.3 vs Comparator: 2.1 (5-ethoxy-2-methyl analog)
Supports lipophilicity modulation in SAR studies
In silico calculation; experimental logP may differ
Medicinal Chemistry Property Optimization SAR

Validated Use in Kinase Inhibitor Synthesis

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride is specifically identified as a building block for synthesizing compounds with potential kinase inhibitory activity, including derivatives containing imidazole and pyrazole motifs [1]. This provides a concrete and defined application niche that differentiates it from general-purpose sulfonyl chlorides like 4-ethoxybenzenesulfonyl chloride (CAS 1132-17-8), which is described more broadly as a 'useful research chemical' and an intermediate for 'various pharmaceuticals' .

Application specificity
Supporting evidence
Reported as building block for imidazole/pyrazole derivatives with kinase inhibitor potential
Supports selection for kinase-focused library design
Supplier/literature application notes; independent validation recommended
Kinase inhibition Chemical Biology Drug Discovery

Procurement Scenarios for 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride


Sulfonamide-Based Kinase Inhibitor Lead Optimization

For structure-activity relationship (SAR) studies focused on optimizing the lipophilicity of kinase inhibitor candidates, 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride (CAS 1216234-07-9) should be prioritized over analogs like 5-ethoxy-2-methylbenzenesulfonyl chloride. The target compound's higher calculated logP (3.3 vs. 2.1) offers a quantifiable and significant shift in the lipophilic character of any resulting sulfonamide [1]. This allows medicinal chemists to precisely tune logP values to improve membrane permeability or reduce metabolic clearance without altering the core sulfonamide scaffold [1].

Optimizing Pd/C-Catalyzed Cross-Coupling Reactions

When designing a synthetic route involving a Pd/C-catalyzed direct arylation with a heteroarene, 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride (CAS 1216234-07-9) is expected to be a superior electrophilic partner compared to electron-rich sulfonyl chlorides. Its classification as an 'electron-deficient' benzenesulfonyl chloride suggests it will lead to higher yields of the desired coupled product, as established in a general protocol for this class of compounds [1].

Building Kinase-Focused Compound Libraries

For high-throughput screening initiatives or focused library synthesis aimed at discovering new kinase inhibitors, procuring 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride (CAS 1216234-07-9) is a strategic choice. Its reported use in generating bioactive imidazole and pyrazole derivatives provides a defined starting point with a higher probability of yielding hits [1][2]. This is a more targeted approach than using a generic, less-substituted sulfonyl chloride building block that lacks a specific association with this important therapeutic target class.

Agrochemical Intermediate Development

This compound is identified as an intermediate for the development of new agrochemicals [1]. Its unique substitution pattern can be exploited to modulate the physicochemical properties, such as lipophilicity and metabolic stability, of novel herbicidal or fungicidal sulfonamide derivatives, offering a distinct advantage over simpler analogs [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Substituent-tunable lipophilicity (reported XLogP3 shift)
Lipophilicity impact on derived sulfonamide property profiling
Pd/C-catalyzed heteroarene arylation
Electron-deficient aryl sulfonyl chloride
Reactivity comparison under reported protocol conditions
Kinase-targeted library synthesis
Reported use in imidazole/pyrazole bioactive derivatives
Kinase assay hit-rate context; scaffold-specific evaluation
Agrochemical intermediate research
Unique substitution pattern for physicochemical tuning
Stability and activity in agrochemical screening models

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